6-(Aminomethyl)-2-naphthoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

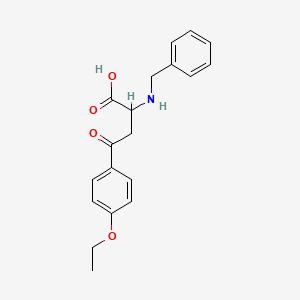

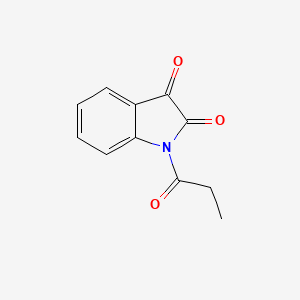

The compound “6-(Aminomethyl)-2-naphthoic acid hydrochloride” is a derivative of naphthoic acid, which is a type of aromatic carboxylic acid. The “6-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2-NH2) attached to the 6th carbon of the naphthoic acid .

Synthesis Analysis

While specific synthesis methods for “6-(Aminomethyl)-2-naphthoic acid hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines can be synthesized in a one-pot process .

Molecular Structure Analysis

The molecular structure would likely consist of a naphthoic acid core with an aminomethyl group attached to the 6th carbon. The hydrochloride indicates the presence of a chloride ion, suggesting the compound may exist as a salt .

Chemical Reactions Analysis

Amino acids, which have similar functional groups, can undergo a variety of reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . They can also undergo reactions such as hydrolysis .

Applications De Recherche Scientifique

1. Analytical Chemistry Applications

- Chemiluminescence Determination : A study by Al-Tamrah and Townshend (1987) discusses the determination of naphthols, including 1-amino-2-naphthol hydrochloride, through chemiluminescence produced by acidic permanganate oxidation in a flow system. This method could be relevant for the analysis of 6-(Aminomethyl)-2-naphthoic acid hydrochloride in various samples (Al-Tamrah & Townshend, 1987).

2. Synthetic Chemistry

- Synthesis of Intermediates and Derivatives : Ai (2002) synthesized amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen. This process demonstrates the potential of naphthoic acid derivatives, like 6-(Aminomethyl)-2-naphthoic acid hydrochloride, in the synthesis of pharmaceutical intermediates (Ai, 2002).

3. Materials Science

- Photoacid Reactivity : Ditkovich, Pines, and Pines (2016) studied the bifunctional photoacids like 6-hydroxy-2-naphthoic acid and its derivatives. The study indicates the reactivity changes in such compounds upon electronic excitation, which could be relevant for the study of 6-(Aminomethyl)-2-naphthoic acid hydrochloride in materials science applications (Ditkovich, Pines, & Pines, 2016).

4. Environmental Science

- Adsorption Studies : Chen, Duan, Wang, and Zhu (2008) investigated the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes. Their findings on the strong adsorptive interactions could be extrapolated to compounds like 6-(Aminomethyl)-2-naphthoic acid hydrochloride for potential environmental cleanup applications (Chen, Duan, Wang, & Zhu, 2008).

5. Pharmacology and Medical Imaging

- Neurofibrillary Tangles and Beta-Amyloid Plaques Detection : Shoghi-Jadid et al. (2002) used a derivative of 6-(aminomethyl)-2-naphthyl in conjunction with PET scanning to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This research suggests a potential application of similar compounds in diagnostic imaging (Shoghi-Jadid et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8;/h1-6H,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMABECUQQSXSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-2-naphthoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)

![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)

![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)